ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate
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Overview
Description
ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-6-(methylsulfonyl)quinoxaline-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxyquinoxaline-2-carboxylic acid with methylsulfonyl chloride in the presence of a base, followed by esterification with ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinoxaline-2-carboxylate derivative with a carbonyl group .
Scientific Research Applications
ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-6-(methylsulfonyl)quinoxaline-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline
- 2,7-dichloro-3-(methyl sulfinyl)quinoxaline
- 6-bromo-3-chloro-2-(methylsulfonyl)quinoxaline
- 3,6-dichloro-2-(methylsulfonyl)quinoxaline
Uniqueness
ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H12N2O5S |
---|---|
Molecular Weight |
296.30 g/mol |
IUPAC Name |
ethyl 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylate |
InChI |
InChI=1S/C12H12N2O5S/c1-3-19-12(16)10-11(15)14-9-6-7(20(2,17)18)4-5-8(9)13-10/h4-6H,3H2,1-2H3,(H,14,15) |
InChI Key |
SDTPHFGJWGBDNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)S(=O)(=O)C)NC1=O |
Origin of Product |
United States |
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